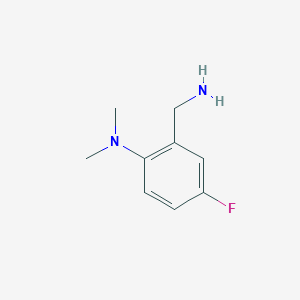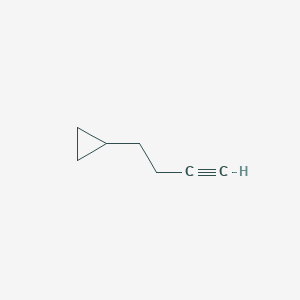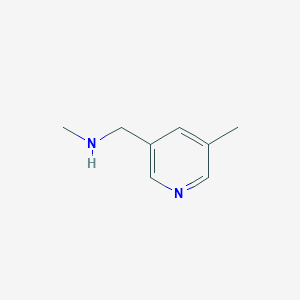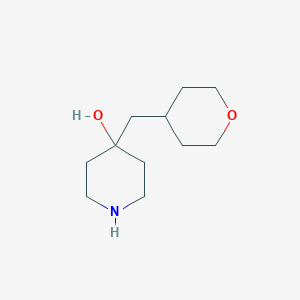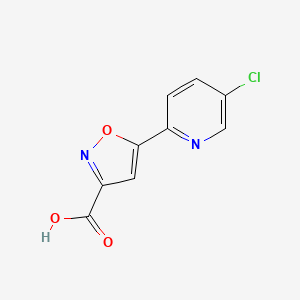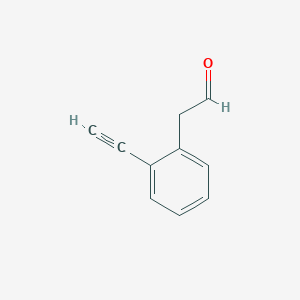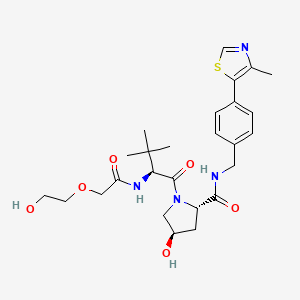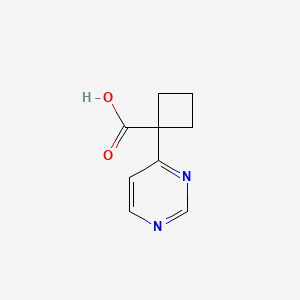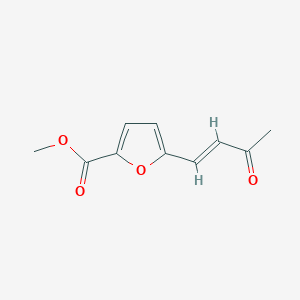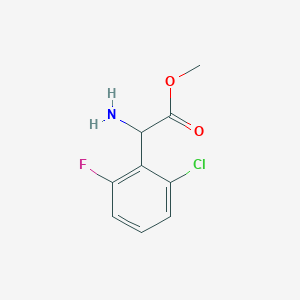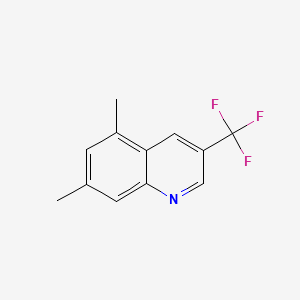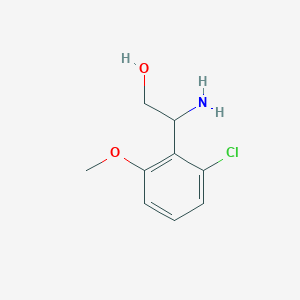
1-Chloro-3-methanesulfonylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methanesulfonylpropan-2-one is an organic compound with the molecular formula C4H7ClO3S. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chloro group and a methanesulfonyl group attached to a propan-2-one backbone.
Preparation Methods
The synthesis of 1-Chloro-3-methanesulfonylpropan-2-one typically involves the reaction of 3-chloropropan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
CH3COCH2CH2Cl+CH3SO2Cl→CH3COCH2CH2SO2CH3+HCl
Industrial production methods may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to minimize side reactions and ensure high selectivity.
Chemical Reactions Analysis
1-Chloro-3-methanesulfonylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to 1-methanesulfonylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the methanesulfonyl group can yield sulfone derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used.
Scientific Research Applications
1-Chloro-3-methanesulfonylpropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methanesulfonylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Chloro-3-methanesulfonylpropan-2-one can be compared with similar compounds such as:
1-Chloro-2-methyl-3-methanesulfonylpropane: This compound has a similar structure but with a methyl group at the 2-position, which may affect its reactivity and applications.
3-Chloro-2-methylpropane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a methanesulfonyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in various fields of scientific research and industry. Its versatile reactivity and unique combination of functional groups make it an important intermediate in the synthesis of a wide range of chemical products.
Properties
Molecular Formula |
C4H7ClO3S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
1-chloro-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C4H7ClO3S/c1-9(7,8)3-4(6)2-5/h2-3H2,1H3 |
InChI Key |
MLAVMOHRTOECBT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


